molecular formula C12H17ClN2 B2937354 N-(4-chlorophenyl)-1-methylpiperidin-4-amine CAS No. 36796-53-9

N-(4-chlorophenyl)-1-methylpiperidin-4-amine

Cat. No. B2937354
CAS RN: 36796-53-9
M. Wt: 224.73
InChI Key: VTAXYNRMXBENDI-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-1-methylpiperidin-4-amine” is a chemical compound. Its structure is likely to contain a piperidine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and X-ray diffraction . The compound likely has a piperidine ring, a common feature in many pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include reactions with other organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the compound “N-(4-chlorophenyl)formamide” has a molecular weight of 155.582 Da .

Scientific Research Applications

Antibacterial and Antibiofilm Activities

Nicotinamide derivatives with chlorophenyl groups have been investigated for their antibacterial and antibiofilm properties. These studies suggest that “N-(4-chlorophenyl)-1-methylpiperidin-4-amine” could potentially be explored for similar applications, particularly in combating bacterial infections and biofilm formation .

Antiviral Activity

Research on thiadiazole sulfonamide derivatives with chlorophenyl groups has led to the synthesis of compounds with antiviral activities. This indicates a possible research application of “N-(4-chlorophenyl)-1-methylpiperidin-4-amine” in the development of antiviral agents .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Unfortunately, specific information on the mechanism of action of “N-(4-chlorophenyl)-1-methylpiperidin-4-amine” was not found .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions in the study of such compounds could involve further exploration of their potential applications in various fields, such as pharmaceuticals and materials science .

properties

IUPAC Name

N-(4-chlorophenyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAXYNRMXBENDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325069
Record name N-(4-chlorophenyl)-1-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-chlorophenyl)-1-methylpiperidin-4-amine

CAS RN

36796-53-9
Record name N-(4-chlorophenyl)-1-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloroaniline (4.59 g, 30×1.2 mmol) and 1-methyl-4-piperidone (3.39 g, 30 mmol) in benzene (12 ml) is added Molecular Sieve 4A (6 g), and the resultant mixture is heated under reflux over a period of 20 hours. After cooling, the reaction mixture is mixed with ether and filtered to remove the Molecular Sieve. The filtrate is concentrated in vacuo, and the residue is dissolved in 95% ethanol (50 ml). Sodium borohydride (0.6 g, 15 mmol) is added to the solution, which is stirred at room temperature over a period of 5 hours. The reaction mixture is mixed with water and the ethanol is evaporated therefrom. The aqueous residue is shaken with methylene chloride, and the methylene chloride layer is dried over anhydrous potassium carbonate and concentrated in vacuo. The residue is distilled to give crude product (5.89 g) b.p. 130°-150° C./1 mmHg. This substance is recrystallized from ether-petroleum ether to give 4 -(4-chloroanilino)-1-methylpiperidine (5.25 g) as crystals melting at 91° to 92° C. The yield is 78%.
Quantity
4.59 g
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reactant
Reaction Step One
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3.39 g
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reactant
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[Compound]
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4A
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6 g
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reactant
Reaction Step One
Quantity
12 mL
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solvent
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
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0 (± 1) mol
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solvent
Reaction Step Five

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